molecular formula C28H26N2O7 B11678037 (5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11678037
M. Wt: 502.5 g/mol
InChI Key: YOYAFQUCLFMODF-QJOMJCCJSA-N
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Description

The compound (5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the phenyl groups: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Addition of the ethoxy and phenoxyethoxy groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cellular function.

    Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4-Methoxyphenethylamine: A compound with a similar phenyl structure but different functional groups.

Uniqueness

(5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H26N2O7

Molecular Weight

502.5 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H26N2O7/c1-3-35-25-18-19(9-14-24(25)37-16-15-36-22-7-5-4-6-8-22)17-23-26(31)29-28(33)30(27(23)32)20-10-12-21(34-2)13-11-20/h4-14,17-18H,3,15-16H2,1-2H3,(H,29,31,33)/b23-17-

InChI Key

YOYAFQUCLFMODF-QJOMJCCJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCOC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCOC4=CC=CC=C4

Origin of Product

United States

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